molecular formula C13H14BrN3O2S B3018902 N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide CAS No. 301683-39-6

N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B3018902
CAS No.: 301683-39-6
M. Wt: 356.24
InChI Key: SIXQCTGDOVKUFL-SQFISAMPSA-N
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Description

N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a methylimino group at position 2, a methyl group at position 3, and an acetamide-linked 4-bromophenyl moiety at position 3. The (2Z) configuration of the methylimino group defines its stereoelectronic properties, influencing tautomeric equilibria and intermolecular interactions . Its structural features, such as the electron-withdrawing bromophenyl group and the thiazolidinone ring, suggest relevance in drug design, particularly in modulating receptor binding or enzymatic inhibition.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2S/c1-15-13-17(2)12(19)10(20-13)7-11(18)16-9-5-3-8(14)4-6-9/h3-6,10H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXQCTGDOVKUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H18BrN3O2S
  • Molecular Weight : 384.29 g/mol
  • InChIKey : SERPWHDDQUNOCN-ICFOKQHNSA-N

This compound features a thiazolidinone core, which is known for its role in various biological activities.

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study evaluated a series of thiazolidinone derivatives against various bacterial and fungal strains. The results indicated that compounds with similar structures to this compound showed Minimum Inhibitory Concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL for bacterial strains and up to 40.2 μmol/mL for fungal strains .

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pNot specifiedNot specified

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has also been investigated extensively. A review highlighted that modifications to the thiazolidinone structure can enhance its anticancer activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) . Compounds structurally related to this compound have shown promising results with IC50 values in the low micromolar range.

Case Study: Anticancer Activity Against MCF-7 Cells

In one study, a series of thiazolidinone derivatives were synthesized and tested for their ability to inhibit the proliferation of MCF-7 cells. The most active compounds demonstrated IC50 values around 1.27 μM, indicating potent anticancer activity . The mechanism of action involved apoptosis induction without affecting normal cells, suggesting a selective toxicity towards cancer cells.

Other Biological Activities

Beyond antimicrobial and anticancer properties, thiazolidinones have been reported to exhibit various other biological activities:

  • Antioxidant Activity : Thiazolidinones have shown significant antioxidant properties in vitro, which are beneficial in reducing oxidative stress-related damage.
  • Antidiabetic Effects : Some derivatives have been associated with improved insulin sensitivity and glucose uptake in cellular models .
  • Anti-inflammatory Properties : Thiazolidinone compounds have been investigated for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several thiazolidinone and pyridazinone derivatives, as highlighted in the evidence:

Compound Name / ID Key Structural Differences Implications Reference
N-(4-Bromophenyl)-2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidine-3-yl)acetamide (4j) 3-Methoxybenzylidene substituent at position 5; thiazolidine-2,4-dione core Enhanced antimicrobial activity (96% yield, m.p. 253–255°C)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Pyridazinone core instead of thiazolidinone; 4-methoxybenzyl substituent FPR2 agonism, calcium mobilization in neutrophils
N-[4-(Difluoromethoxy)phenyl]-2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide Difluoromethoxy group replaces bromophenyl; same thiazolidinone backbone Reduced molecular weight (343.34 g/mol); potential improved solubility
2-{(2Z)-3-Allyl-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-ethoxyphenyl)acetamide Allyl and 2-fluorophenylimino substituents; ethoxyphenyl instead of bromophenyl Altered electronic profile; possible impact on tautomerism
2-{[5-(3,5-Dibromo-2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-hydroxyphenyl)-2-thioxoacetamide (51) Thioxo groups at positions 2 and 4; dibromohydroxybenzylidene substituent Increased molecular weight (589 g/mol); potential for redox activity

Key Observations :

  • Core Modifications: Replacement of the thiazolidinone with pyridazinone (as in ) shifts pharmacological activity toward formyl peptide receptor (FPR) modulation. Thioxo substitutions (e.g., ) may increase reactivity due to sulfur’s polarizability.
Tautomerism and Stereochemistry
  • Tautomeric Equilibria: highlights that thiazolidinone derivatives like 3c exist as tautomeric mixtures (e.g., 3c-I and 3c-A in a 1:1 ratio). The (2Z) configuration in the target compound may stabilize specific tautomers, influencing binding to biological targets .
  • Stereoelectronic Effects: The Z-configuration of the methylimino group (as in ) could restrict rotational freedom, enhancing selectivity in molecular interactions.

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